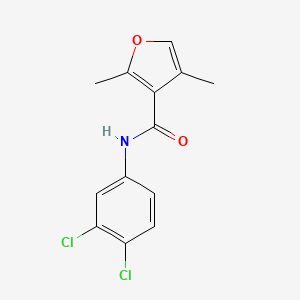![molecular formula C22H24BrN3O3S B2521718 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide CAS No. 422288-31-1](/img/no-structure.png)
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a quinazolinone derivative, which is a class of compounds that have been studied for their potential biological activities . The molecule contains a quinazolinone core, which is a bicyclic system containing two nitrogen atoms, and it also has a bromo, an oxo, a sulfanylidene, and a methoxyphenylmethyl group attached to it .
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide, focusing on six unique fields:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. The quinazolinone core is known for its anticancer properties, and the addition of bromine and sulfur groups may enhance its efficacy against various cancer cell lines .
Antimicrobial Activity
The presence of the quinazolinone structure in this compound suggests it could be effective against a range of microbial pathogens. Research has indicated that similar compounds exhibit significant antibacterial and antifungal activities, making this compound a candidate for developing new antimicrobial agents .
Anti-inflammatory Applications
Quinazolinone derivatives have been studied for their anti-inflammatory properties. This compound, with its unique substitutions, could potentially inhibit inflammatory mediators and pathways, providing a basis for developing new anti-inflammatory drugs .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide' involves the synthesis of the intermediate 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline, which is then reacted with N-[(4-methoxyphenyl)methyl]hexanamide to obtain the final product.", "Starting Materials": [ "2-aminobenzoic acid", "thionyl chloride", "4-methoxybenzylamine", "hexanoyl chloride", "sodium hydride", "bromine" ], "Reaction": [ "Step 1: Synthesis of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline", "a. React 2-aminobenzoic acid with thionyl chloride to obtain 2-chlorobenzoic acid", "b. React 2-chlorobenzoic acid with sodium hydride and bromine to obtain 6-bromo-4-chloro-2-sulfanylidene-1H-quinazoline", "c. React 6-bromo-4-chloro-2-sulfanylidene-1H-quinazoline with sodium sulfide to obtain 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline", "Step 2: Synthesis of 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide", "a. React 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline with hexanoyl chloride to obtain 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline hexanamide", "b. React 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline hexanamide with 4-methoxybenzylamine to obtain 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide" ] } | |
CAS RN |
422288-31-1 |
Product Name |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide |
Molecular Formula |
C22H24BrN3O3S |
Molecular Weight |
490.42 |
IUPAC Name |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide |
InChI |
InChI=1S/C22H24BrN3O3S/c1-29-17-9-6-15(7-10-17)14-24-20(27)5-3-2-4-12-26-21(28)18-13-16(23)8-11-19(18)25-22(26)30/h6-11,13H,2-5,12,14H2,1H3,(H,24,27)(H,25,30) |
InChI Key |
VRBWQBPDDDGUMH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




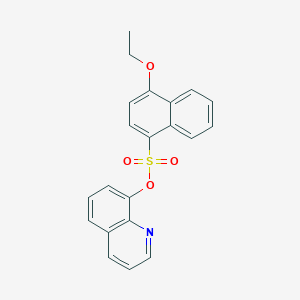
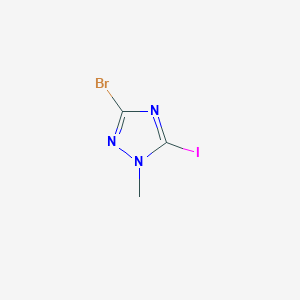
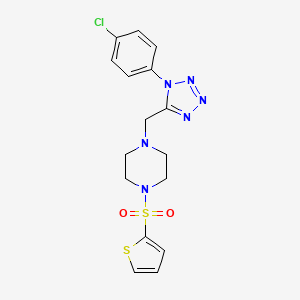
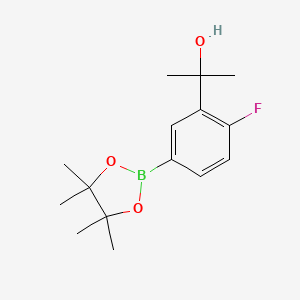
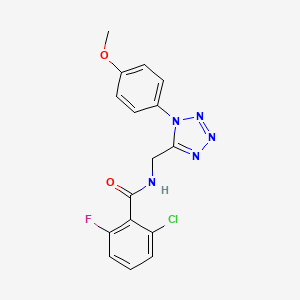

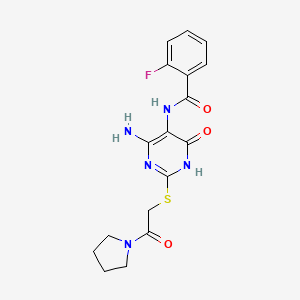
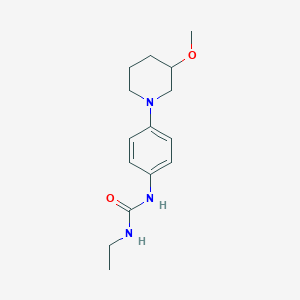
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2-methylphenyl)sulfanyl]acetamide](/img/structure/B2521653.png)
![N-(thiophen-2-yl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2521654.png)
![N-(2,6-dimethylphenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2521656.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2521657.png)
